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molecular formula C8H12N2 B1366826 Hexahydro-1H-pyrrolizine-7a-carbonitrile CAS No. 68295-48-7

Hexahydro-1H-pyrrolizine-7a-carbonitrile

Cat. No. B1366826
M. Wt: 136.19 g/mol
InChI Key: DZPUBMXGEQJERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897495

Procedure details

In 8.5 ml of acetic acid introduced therein hydrogen chloride gas (400 mg, 11.0 mmol), 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol, obtained in Example 1) and platinum oxide (30 mg) were added to stir under hydrogen gas atmosphere for 24 hours at 20° C. After removal of insoluble matters from the reaction mixture, the filtrate was concentrated, 0.5N NaOH (10 ml) was added to the residue, which was extracted with chloroform, the extract was dried over anhydrous sodium sulfate, concentrated, and distilled in vacuo to afford 188 mg of the desired compound (Yield: 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]12[CH2:11][CH2:10][CH2:9][N:8]1[CH2:7][CH2:6][CH2:5]2)#[N:3]>C(O)(=O)C.[Pt]=O>[NH2:3][CH2:2][C:4]12[CH2:11][CH2:10][CH2:9][N:8]1[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
Cl
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C12CCCN2CCC1
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir under hydrogen gas atmosphere for 24 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of insoluble matters from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
0.5N NaOH (10 ml) was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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